[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride
Overview
Description
[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride: is a chemical compound known for its diverse applications in pharmaceutical and chemical research. This compound is characterized by its complex structure, which includes a methoxy group, a piperidine ring, and a phenylamine backbone. It is often used as a reference standard in various analytical and pharmaceutical testing procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable halide reacts with piperidine under basic conditions.
Attachment of the Propoxy Group: The propoxy group is attached to the piperidine derivative via an etherification reaction, often using an alkyl halide and a base.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, typically using methyl iodide and a base.
Formation of the Phenylamine Backbone: The phenylamine backbone is synthesized through a series of reactions, including nitration, reduction, and amination.
Final Assembly and Purification: The final compound is assembled through a coupling reaction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives and reduced phenyl compounds.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride: has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various medical conditions, including neurological disorders and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of [3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity, alteration of receptor function, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine hydrochloride
- [3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine sulfate
- [3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine phosphate
Uniqueness
- Structural Features : The presence of the methoxy group and the piperidine ring in [3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride provides unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets.
- Biological Activity : Compared to similar compounds, this compound may exhibit distinct biological activities, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3-methoxy-4-(3-piperidin-1-ylpropoxy)aniline;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-18-15-12-13(16)6-7-14(15)19-11-5-10-17-8-3-2-4-9-17;;/h6-7,12H,2-5,8-11,16H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKUDIZZAWONP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCN2CCCCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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